[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol
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Overview
Description
[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol: is a chemical compound that features an imidazole ring fused with an oxolane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol typically involves the reaction of 1-methylimidazole with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. For example, the reaction of 1-methylimidazole with oxirane in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its imidazole ring is known to interact with various biological targets .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological macromolecules. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)ethanol
- 1-(2-hydroxyethyl)imidazole
- 4-(hydroxymethyl)imidazole
Comparison: Compared to these similar compounds, [2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol has a unique oxolane ring that imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[2-(1-methylimidazol-2-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,7-8,12H,2,5-6H2,1H3 |
InChI Key |
MMDGBGMWWLPAEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)CO |
Origin of Product |
United States |
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